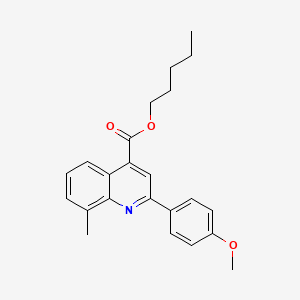![molecular formula C12H9ClN2O3 B11622884 5-chloro-N'-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide](/img/structure/B11622884.png)
5-chloro-N'-[(E)-furan-2-ylmethylidene]-2-hydroxybenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N’-[(E)-(furan-2-yl)methylidene]-2-hydroxybenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring, a chloro-substituted benzene ring, and a hydrazide functional group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Chlor-N'-[(E)-Furan-2-ylmethyliden]-2-hydroxybenzohydrazid beinhaltet typischerweise die Kondensationsreaktion zwischen 5-Chlor-2-hydroxybenzohydrazid und Furan-2-carbaldehyd. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird erhitzt, um die Bildung der Hydrazone-Bindung zu erleichtern, und das Produkt wird dann durch Filtration und Umkristallisation isoliert.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Implementierung effizienter Reinigungstechniken wie Kristallisation oder Chromatographie.
Chemische Reaktionsanalyse
Arten von Reaktionen
5-Chlor-N'-[(E)-Furan-2-ylmethyliden]-2-hydroxybenzohydrazid kann verschiedene chemische Reaktionen durchlaufen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.
Reduktion: Reduktionsreaktionen können die Hydrazone-Gruppe in Hydrazin-Derivate umwandeln.
Substitution: Das Chloratom im Benzolring kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid (NaOCH₃) oder Kaliumhydroxid (KOH) durchgeführt werden.
Hauptprodukte
Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Hydrazin-Derivate.
Substitution: Verbindungen mit verschiedenen Substituenten, die das Chloratom ersetzen.
Wissenschaftliche Forschungsanwendungen
5-Chlor-N'-[(E)-Furan-2-ylmethyliden]-2-hydroxybenzohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seiner potentiellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Erforscht wegen seiner potenziellen therapeutischen Anwendungen aufgrund seiner bioaktiven Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren und Beschichtungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 5-Chlor-N'-[(E)-Furan-2-ylmethyliden]-2-hydroxybenzohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielen. Die Hydrazone-Gruppe kann stabile Komplexe mit Metallionen bilden, die verschiedene biochemische Pfade beeinflussen können. Darüber hinaus ermöglicht die Fähigkeit der Verbindung, Redoxreaktionen einzugehen, die Modulation von oxidativem Stress in biologischen Systemen.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the hydrazide functional group, converting it to the corresponding amine.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzohydrazide derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against various bacterial strains.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with biological macromolecules has led to investigations into its potential as a biochemical probe or therapeutic agent.
Wirkmechanismus
The mechanism by which 5-chloro-N’-[(E)-(furan-2-yl)methylidene]-2-hydroxybenzohydrazide exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The hydrazide functional group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Chlor-2-hydroxybenzohydrazid: Ein Vorläufer bei der Synthese der Zielverbindung.
Furan-2-carbaldehyd: Ein weiterer Vorläufer, der bei der Synthese verwendet wird.
Andere Hydrazon: Verbindungen mit ähnlichen Hydrazone-Bindungen, aber unterschiedlichen Substituenten.
Einzigartigkeit
5-Chlor-N'-[(E)-Furan-2-ylmethyliden]-2-hydroxybenzohydrazid ist einzigartig aufgrund des Vorhandenseins sowohl eines Furanrings als auch eines chlorierten Benzolrings, die unterschiedliche chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, stabile Metallkomplexe zu bilden und verschiedene chemische Reaktionen zu durchlaufen, macht es zu einer vielseitigen Verbindung in Forschung und industriellen Anwendungen.
Eigenschaften
Molekularformel |
C12H9ClN2O3 |
|---|---|
Molekulargewicht |
264.66 g/mol |
IUPAC-Name |
5-chloro-N-[(E)-furan-2-ylmethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C12H9ClN2O3/c13-8-3-4-11(16)10(6-8)12(17)15-14-7-9-2-1-5-18-9/h1-7,16H,(H,15,17)/b14-7+ |
InChI-Schlüssel |
ZFJHGNKISUNMGD-VGOFMYFVSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Cl)O |
Kanonische SMILES |
C1=COC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-{(Z)-[5-(3-bromo-4-methoxyphenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11622816.png)
![2-(4-benzylpiperazin-1-yl)-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622824.png)
![5-{[5-(3-Chloro-4-methoxyphenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11622829.png)

![(3Z)-1-ethyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11622837.png)
![4-tert-butyl-N-[(5Z)-4-oxo-5-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11622845.png)

![(2Z)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11622859.png)
![Methyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11622862.png)
![2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622869.png)
![Benzyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11622882.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622892.png)
![3-(4-fluorophenyl)-4-(4-methylphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11622896.png)
![2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11622900.png)
